Physicochemical Differentiation: Lipophilicity (XLogP3) vs. PPARγ Reference Probe GW9662
The target compound exhibits a computed octanol-water partition coefficient (XLogP3) of 6.0, compared to 3.5 for the prototypical 2-chloro-5-nitrobenzamide GW9662 [1]. This +2.5 log unit increase, driven by the naphthalenyloxy extension, places the compound beyond standard oral drug-like space (Rule of 5) but within a property range desirable for CNS target engagement probe design or for exploring hydrophobic sub-pockets in target proteins.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 6.0 (PubChem CID 10002120) |
| Comparator Or Baseline | GW9662 (2-chloro-5-nitro-N-phenylbenzamide, PubChem CID 5353653): XLogP3 = 3.5 |
| Quantified Difference | ΔXLogP3 = +2.5 log units (71% increase) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
This large lipophilicity difference fundamentally alters membrane permeability, non-specific binding, and target sub-pocket complementarity, making the target compound a distinct physico-chemical tool even in the absence of published bioactivity data.
- [1] PubChem. Computed Properties for CID 10002120 and CID 5353653. XLogP3 values from PubChem 2025.09.15 release. View Source
